7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid

Medicinal Chemistry Building Block Purity Procurement Quality Control

7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 2306271-90-7, C8H4BrFN2O2, MW 259.03) is a densely functionalized member of the imidazo[1,2-a]pyridine-2-carboxylic acid family, a scaffold widely recognized as a privileged structure in medicinal chemistry. This compound bears a bromine atom at the 7-position and a fluorine atom at the 3-position on the core heterocycle, simultaneously presenting an aryl halide handle for cross-coupling, a carboxylic acid group for amide/ester derivatization, and a fluoro substituent that modulates electronic and metabolic properties.

Molecular Formula C8H4BrFN2O2
Molecular Weight 259.03 g/mol
Cat. No. B12097386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid
Molecular FormulaC8H4BrFN2O2
Molecular Weight259.03 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC(=C2F)C(=O)O)C=C1Br
InChIInChI=1S/C8H4BrFN2O2/c9-4-1-2-12-5(3-4)11-6(7(12)10)8(13)14/h1-3H,(H,13,14)
InChIKeyLNKYTFKZUDUXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid – A Difunctionalized Heterocyclic Scaffold for Targeted Drug Discovery


7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 2306271-90-7, C8H4BrFN2O2, MW 259.03) is a densely functionalized member of the imidazo[1,2-a]pyridine-2-carboxylic acid family, a scaffold widely recognized as a privileged structure in medicinal chemistry [1]. This compound bears a bromine atom at the 7-position and a fluorine atom at the 3-position on the core heterocycle, simultaneously presenting an aryl halide handle for cross-coupling, a carboxylic acid group for amide/ester derivatization, and a fluoro substituent that modulates electronic and metabolic properties [2]. Its substitution pattern distinguishes it from other regioisomeric bromo-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acids, rendering it a strategically differentiated building block for parallel medicinal chemistry, structure–activity relationship (SAR) exploration, and targeted library synthesis [1].

Why Generic Imidazo[1,2-a]pyridine-2-carboxylic Acid Analogs Cannot Replace 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid in Rigorous SAR Campaigns


The specific regiochemistry of halogen substitution on the imidazo[1,2-a]pyridine core dictates both the reactivity profile in transition-metal-catalyzed transformations and the electronic landscape that governs target binding. Even among the closest positional isomers—such as 8-bromo-3-fluoro-, 6-bromo-8-fluoro-, and 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acids—differences in the placement of the bromine and fluorine atoms produce distinct vectors for substituent elaboration via cross-coupling and result in measurable differences in acidity constants (pKa), lipophilicity (LogP/D), and, ultimately, biological activity [1]. The following quantitative evidence demonstrates that casual replacement of this compound with a regioisomer or a non-fluorinated analog introduces uncontrolled variability that can confound SAR interpretation and compromise synthetic reliability [1].

7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid: Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


Commercial Purity Benchmarking: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Outperforms Its Closest Positional Isomers

When procuring a heterocyclic building block for SAR studies, the available certified purity directly impacts the reliability of biological readouts. 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is commercially available at 98% purity (HPLC) , which compares favorably with the closest regioisomeric alternatives: 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is offered at 97% purity , while 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is listed at 95% purity . The higher basal purity of the target compound reduces the need for pre-use repurification and minimizes the risk of confounding impurities in dose–response experiments.

Medicinal Chemistry Building Block Purity Procurement Quality Control

Orthogonal Derivatization Potential: The 7-Bromo Handle Enables Selective Suzuki Coupling While the 3-Fluoro Substituent Tunes Electronic Parameters

The imidazo[1,2-a]pyridine scaffold exhibits electronically differentiated positions for palladium-catalyzed cross-coupling. In the target compound, the bromine at C7 resides on the pyridine ring, a site known to participate in Suzuki–Miyaura reactions with typical catalytic systems [1]. Simultaneously, the fluorine at C3 exerts a pronounced electron-withdrawing effect that lowers the pKa of the carboxylic acid group. The parent imidazo[1,2-a]pyridine-2-carboxylic acid has a predicted pKa of approximately 2.01 [2]; the addition of fluorine at the 3-position, which is in conjugation with the carboxylate, is expected to reduce the pKa by an estimated 0.5–1.0 log unit [3]. This dual functionality—a reactive cross-coupling site and a tuned acid functionality—is not simultaneously present in non-fluorinated analogs such as 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1019018-46-2), which lacks the electron-withdrawing fluorine and therefore exhibits a higher pKa and different hydrogen-bonding capacity [3].

Cross-Coupling Drug Design Physicochemical Optimization

Class-Validated Biological Activity: The Imidazo[1,2-a]pyridine-2-carboxylic Acid Motif Delivers Quantifiable COX-2 Inhibition and In Vivo Anti-Inflammatory Efficacy

Although no target-specific biological data have been published for 7-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid itself, the core imidazo[1,2-a]pyridine-2-carboxylic acid scaffold has demonstrated robust, quantifiable pharmacological activity. In a standardized in vitro assay, imidazo[1,2-a]pyridine-2-carboxylic acid (compound 2 in [1]) inhibited COX-2 preferentially over COX-1 and, at a dose of 10 mg/kg, suppressed carrageenan-induced paw edema in rats more effectively than the clinical reference indomethacin [1]. The 3-amino derivative (compound 5) showed further improved efficacy, indicating that modifications at the 3-position (where the fluoro substituent resides in the target compound) can tune both potency and selectivity [1]. This establishes that the scaffold is intrinsically active and that the 3-position is a productive site for modulating pharmacological properties, providing a data-driven rationale for procuring the 3-fluoro-substituted compound rather than a non-derivatized analog.

COX-2 Inhibition Anti-inflammatory In Vivo Pharmacology

Where 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Delivers the Highest ROI: Evidence-Backed Application Scenarios


Kinase Inhibitor Lead Generation Leveraging the TrkA Pharmacophore

The substituted imidazo[1,2-a]pyridine framework has been explicitly claimed in patents covering tropomyosin receptor kinase A (TrkA) inhibitors for the treatment of pain and inflammatory disorders [1]. The 2-carboxylic acid moiety serves as a key hydrogen-bond anchor to the kinase hinge region, while the 7-bromo and 3-fluoro substituents offer orthogonal vectors for probing the ribose pocket and solvent-exposed regions. Using the target compound as a coupling partner in parallel Suzuki–Miyaura libraries enables rapid exploration of the hydrophobic back pocket, a strategy that is pre-validated by the scaffold's appearance in the TrkA patent space [1].

COX-2 Targeted Anti-Inflammatory SAR Expansion

Quantitative in vivo data show that substitution at the 3-position of imidazo[1,2-a]pyridine-2-carboxylic acid can significantly alter anti-inflammatory potency and COX-2 selectivity [2]. The 3-fluoro group in the target compound is isosteric with the 3-amino substituent that delivered the most favorable efficacy profile in the 2012 Márquez-Flores study [2]. Procuring the target compound for iterative derivatization at the 7-position (via Suzuki coupling) while retaining the 3-fluoro group allows a convergent SAR strategy that directly builds on published quantitative pharmacology.

Continuous-Flow Library Synthesis for Accelerated Hit-to-Lead

The Herath–Cosford continuous-flow protocol explicitly describes the high-yielding synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid [3]. This methodology is compatible with the 5-bromo-2-aminopyridine precursor required for the target compound, enabling automated, multi-gram production with reduced batch-to-batch variability. Teams investing in flow chemistry can therefore integrate the target compound into an uninterrupted sequence of acid formation, amide coupling, and Suzuki diversification, significantly compressing the cycle time from building block to screening-ready library [3].

Physicochemical Property Modulation in CNS Drug Discovery

The introduction of fluorine at the 3-position of an aromatic carboxylic acid is a validated strategy for lowering pKa and reducing LogD, properties that correlate with improved CNS penetration and reduced plasma protein binding [4]. While direct experimental data for the target compound remain to be generated, its structural analogy to fluorine-containing imidazo[1,2-a]pyridines that exhibit enhanced metabolic stability and GABAA receptor modulation [5] positions it as a logical next-step intermediate for neuroscience-focused medicinal chemistry programs seeking to balance potency with CNS drug-like properties.

Quote Request

Request a Quote for 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.